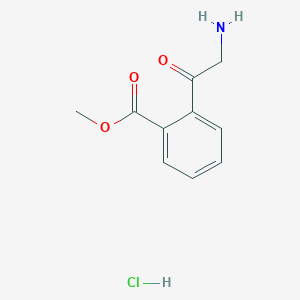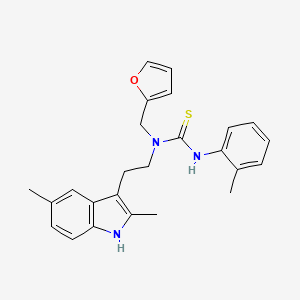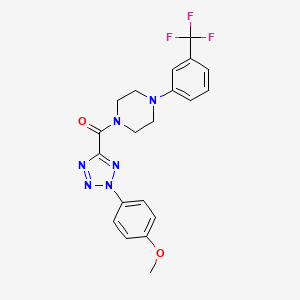
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a triazole-pyrimidine hybrid. These hybrids have been studied for their neuroprotective and anti-neuroinflammatory activities . They have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves designing and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound isn’t available in the retrieved papers.Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to "(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. These studies typically involve the synthesis of novel derivatives and subsequent testing against various bacteria and fungi to assess antimicrobial efficacy. For instance, research on pyridine and triazole derivatives has shown variable and modest activity against investigated strains, indicating the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011); (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Tubulin Inhibition
Another significant area of research involves evaluating related compounds for anticancer properties, particularly through the mechanism of tubulin polymerization inhibition. This approach aims to disrupt cancer cell growth by interfering with the cell cycle. Compounds with phenoxazine and phenothiazine cores have shown promising antiproliferative properties against a wide range of cancer cell lines, highlighting the potential for developing novel cancer therapies (Prinz et al., 2017).
Antifungal and Antibacterial Agents
Research into novel 1,5-disubstituted pyrazole and isoxazole derivatives, including those with (trifluoromethyl)phenyl and piperazinyl groups, has shown that these compounds exhibit good antibacterial and antifungal activities. This suggests their potential application in developing new treatments for infections caused by resistant strains of bacteria and fungi (Sanjeeva, Narendra, & Venkata, 2022).
Synthesis and Characterization of Novel Compounds
Studies also focus on the synthesis and structural characterization of new compounds for various applications, including their potential as therapeutic agents. The exploration of novel synthetic routes and characterization techniques is crucial for understanding the properties and activities of these compounds. For example, research into novel benzofuran based 1,2,3-triazoles has contributed to the antimicrobial field, demonstrating high activity in synthesized products (Sunitha et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c1-31-17-7-5-15(6-8-17)29-25-18(24-26-29)19(30)28-11-9-27(10-12-28)16-4-2-3-14(13-16)20(21,22)23/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONESJQJIWCEKAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

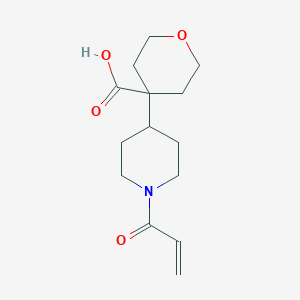
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)
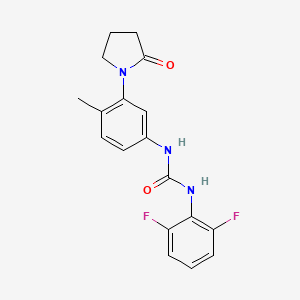

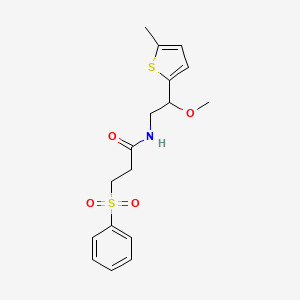
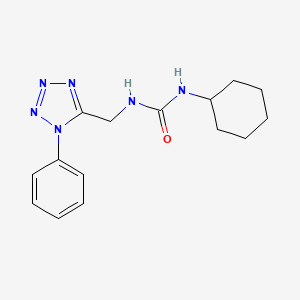
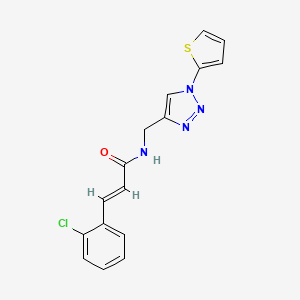

![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)
